(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-((4-Bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a structurally complex small molecule featuring a thiazole core substituted with a 3-bromophenyl group and an acrylonitrile moiety linked to a 4-bromo-2-fluorophenylamino group. The compound’s design integrates halogenated aromatic systems (bromo and fluoro substituents) and a thiazole heterocycle, which are known to enhance lipophilicity, metabolic stability, and intermolecular interactions in drug discovery contexts .
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2FN3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-16-5-4-14(20)7-15(16)21/h1-7,9-10,23H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBAMDRIIBLOJK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of halogen substituents (bromo and fluoro groups) on the phenyl rings enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.
Molecular Formula
- Molecular Formula : CHBrFNS
- Molecular Weight : 420.18 g/mol
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives, including our compound of interest, as antitumor agents . The thiazole moiety has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC values in the low micromolar range against human cancer cell lines like A-431 and Jurkat, indicating strong antiproliferative activity .
Case Study: Cytotoxicity Testing
In a comparative study, a series of thiazole derivatives were synthesized and tested for their cytotoxicity:
- Compound A : IC = 1.61 µg/mL
- Compound B : IC = 1.98 µg/mL
The structural modifications significantly affected their potency, emphasizing the importance of electron-donating groups at specific positions on the phenyl ring .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Several thiazole derivatives have been evaluated for their effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Electron-withdrawing groups at the ortho position enhance activity.
- Substituents on the phenyl ring play a critical role in modulating biological activity.
- The presence of both bromo and fluoro groups contributes to increased potency due to enhanced electron density and lipophilicity .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | IC (µg/mL) | Remarks |
|---|---|---|---|
| (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile | Antitumor | TBD | Requires further testing |
| Compound A | Antitumor | 1.61 | Effective against A-431 cells |
| Compound B | Antitumor | 1.98 | Effective against Jurkat cells |
| Thiazole Derivative X | Antimicrobial | 0.22 - 0.25 | Active against S. aureus |
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile typically involves the reaction of thiazole derivatives with aromatic amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Infrared (IR) spectroscopy , and X-ray crystallography are employed to confirm the molecular structure and purity of the compound.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit promising antimicrobial properties. In vitro studies have assessed the effectiveness of (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The compound demonstrated significant activity against Gram-positive bacteria compared to Gram-negative strains, consistent with findings for other thiazole derivatives.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay was employed to determine cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HeLa | 20 |
| A549 | 25 |
These results indicate that (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile exhibits notable cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. Using software such as Schrodinger , researchers have identified key residues in receptor binding sites that interact favorably with the compound:
- Target Protein : Estrogen Receptor
- Binding Energy : -9.5 kcal/mol
- Key Interactions : Hydrogen bonds with critical amino acids and hydrophobic interactions that stabilize the binding.
These findings support the hypothesis that the compound may function through receptor modulation, potentially influencing pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acrylonitrile-thiazole derivatives, emphasizing substituent effects, molecular properties, and research findings.
Structural and Functional Group Comparisons
Key Observations
Halogenation Effects: The target compound’s dual bromine atoms (on phenyl rings) and fluorine (on the aniline group) contrast with analogs bearing chlorine (e.g., ). Bromine’s larger atomic radius and polarizability may enhance halogen bonding in biological targets (e.g., kinase inhibition) or improve thermal stability in materials science .
Amino Group Modifications: The 4-butylphenylamino substituent in increases hydrophobicity and may enhance membrane permeability compared to the target’s bromo-fluoroaniline group. However, the latter’s fluorine atom could improve metabolic stability by reducing oxidative degradation .
Heterocyclic Core Variations :
- Replacing thiazole with thiophene (as in ) removes a nitrogen atom, reducing polarity and hydrogen-bonding capacity. Thiophene-based acrylonitriles are prioritized in photochromic materials due to their planar conjugated systems .
Extended Aromatic Systems :
- The benzo[f]chromen-3-one substituent in extends π-conjugation, making it suitable for optoelectronic applications (e.g., organic light-emitting diodes) but may reduce solubility compared to simpler bromophenyl-thiazole systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile?
- Methodological Answer : The synthesis of acrylonitrile derivatives typically involves condensation reactions between aminothiazole intermediates and activated nitriles. For example, thiazole rings can be constructed via Hantzsch thiazole synthesis using α-haloketones and thioureas. The (E)-configuration of the acrylonitrile group is achieved through controlled reaction conditions (e.g., base catalysis and inert atmosphere) to favor thermodynamic stability. Characterization via -NMR and -NMR is critical to confirm regioselectivity and stereochemistry .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), bond lengths, angles, and the (E)-configuration of the acrylonitrile moiety can be determined. For instance, the C=C bond in the acrylonitrile group typically displays a trans configuration with a bond length of ~1.34 Å, consistent with conjugation stabilization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm, C-Br stretches at ~500–600 cm).
- NMR : -NMR resolves aromatic protons (e.g., splitting patterns for fluorophenyl and bromophenyl groups) and confirms the absence of Z-isomer peaks.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., / doublets) .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in the crystal lattice of this compound be systematically analyzed?
- Methodological Answer : Graph set analysis (GSA) is a robust tool for categorizing hydrogen-bonding patterns. Using Etter’s formalism, interactions are classified into motifs like (donor-acceptor chains) or (eight-membered rings). For example, N–H···N and C–H···π interactions in the crystal lattice stabilize the packing arrangement, which can be visualized using Mercury or CrystalExplorer .
Q. What challenges arise in refining disordered bromine or fluorine atoms in the crystal structure?
- Methodological Answer : Heavy atoms like Br and F exhibit strong electron density, leading to potential disorder. In SHELXL, anisotropic displacement parameters (ADPs) and constraints (e.g., SIMU/ISOR instructions) are applied to model disorder. Multi-conformational refinement (PART instructions) may be required. Fluorine’s smaller size complicates positional accuracy; high-resolution data (<1.0 Å) and Hirshfeld surface analysis improve reliability .
Q. How does the electronic nature of substituents (e.g., bromo, fluoro) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of Br and F groups activates the thiazole ring toward Suzuki-Miyaura coupling. Computational studies (DFT) can predict reactive sites: the 4-bromo-2-fluorophenyl group directs electrophilic substitution to the para position of the thiazole. Experimental validation involves monitoring reaction yields with varying catalysts (e.g., Pd(PPh)) and bases (KCO) .
Q. What strategies optimize the reproducibility of crystallization for this compound?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) at 4°C promotes high-quality crystals. Seeding techniques and controlled cooling rates (1–2°C/hr) minimize polymorphism. Dynamic light scattering (DLS) pre-analysis of the solution ensures monodisperse nucleation .
Data Contradiction & Resolution
Q. How should researchers address discrepancies between computational and experimental bond angles in the acrylonitrile moiety?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT calculations. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods incorporating solvent models (e.g., COSMO) improve agreement. Experimental validation via temperature-dependent crystallography can isolate thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
